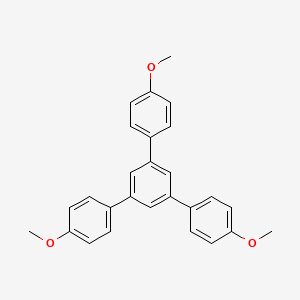
1,3,5-トリス(4-メトキシフェニル)ベンゼン
概要
説明
1,3,5-Tris(4-methoxyphenyl)benzene is a chemical compound with the linear formula C6H3(C6H4OCH3)3 . It has a molecular weight of 396.48 .
Molecular Structure Analysis
The molecular structure of 1,3,5-Tris(4-methoxyphenyl)benzene is represented by the formula C6H3(C6H4OCH3)3 . It has a molecular weight of 396.48 .Physical and Chemical Properties Analysis
1,3,5-Tris(4-methoxyphenyl)benzene has a melting point of 143-146 °C . It has a density of 1.1±0.1 g/cm3, a boiling point of 553.4±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C .科学的研究の応用
量子化学的研究
この化合物は、量子化学的研究に使用されています . 特に、2,4,6-トリメトキシ-1,3,5-トリアジンとの共結晶で使用され、固体状態で水素結合した六角形のブロックの層状自己組織化を駆動するCH···πおよびπ···π相互作用を示しました . この研究は、複雑な自己組織化システムの理解と同様の分子自己組織化の構築に役立ちます .
抗マラリア用途
一連の新しい1,3,5-トリス[(4-(置換アミノメチル)フェニル)メチル]ベンゼン化合物は、2つの寄生虫(マラリア原虫とリーシュマニア・ドノバニ)に対して、in vitroで設計、合成され、評価されました . 生物学的結果は、サブμM範囲のIC50値で抗マラリア活性を示しました . これは、この化合物が新しい抗マラリア薬の開発のための足場として使用できることを示唆しています .
吸着膜の開発
この化合物は、多孔質芳香族骨格の合成に使用できます . これらの骨格は、有機汚染物質を処理するための吸着膜の開発に使用できます . この用途は、特に環境科学と工学において重要です。
有機発光ダイオード(OLED)の製造
この化合物は、ピリジンベースの高効率有機発光ダイオード(OLED)の製造にも使用できます . OLEDは、ディスプレイ技術と照明用途で広く使用されています。
多孔質ポリマー性共有結合有機骨格(COF)の構築
この化合物の誘導体である1,3,5-トリ(4-アミノフェニル)ベンゼンは、多孔質ポリマー性共有結合有機骨格(COF)の構築のための3座配位子リンカーとして広く使用されています . COFは、ガス貯蔵、触媒作用、およびオプトエレクトロニクスにおいて潜在的な用途があります。
Safety and Hazards
作用機序
Target of Action
Similar compounds have been used as building blocks for metal-organic frameworks (mofs) , suggesting that its targets could be the components of these frameworks.
Mode of Action
Given its structural similarity to other compounds used in mofs, it’s plausible that it interacts with its targets by forming bonds to create a 3d microporous material .
Biochemical Pathways
Mofs, which this compound may help form, are known to be involved in gas adsorption and separation technologies .
Result of Action
As a potential component of mofs, it may contribute to the formation of 3d microporous materials that have applications in gas storage, gas separation, and catalysis .
特性
IUPAC Name |
1,3,5-tris(4-methoxyphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O3/c1-28-25-10-4-19(5-11-25)22-16-23(20-6-12-26(29-2)13-7-20)18-24(17-22)21-8-14-27(30-3)15-9-21/h4-18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHSLHOMBWKQMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50324627 | |
| Record name | 1,3,5-Tris(4-methoxyphenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50324627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7509-20-8 | |
| Record name | 7509-20-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407265 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Tris(4-methoxyphenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50324627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,3,5-tris(4-methoxyphenyl)benzene interact with the gold surface, and what are the downstream effects of this interaction?
A1: 1,3,5-Tris(4-methoxyphenyl)benzene exhibits selective self-assembly on the Au(111) surface, preferentially adsorbing onto the face-centered cubic (FCC) regions. [] This selective adsorption is driven by a higher adsorption energy of TMPB molecules at FCC regions compared to other regions on the gold surface. [] This interaction leads to a concentration-dependent modification of the herringbone reconstruction typically observed on Au(111). As the concentration of TMPB increases, the FCC regions expand, indicating a lifting of the herringbone reconstruction. [] This selective assembly and surface modification could potentially be used to guide the co-adsorption of other functional molecules, paving the way for the creation of complex nanostructures. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B1296407.png)
![6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1296408.png)
![[((2S)-2-{[(benzyloxy)carbonyl]amino}pentanoyl)amino]acetic acid](/img/structure/B1296410.png)

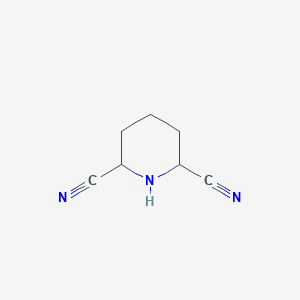
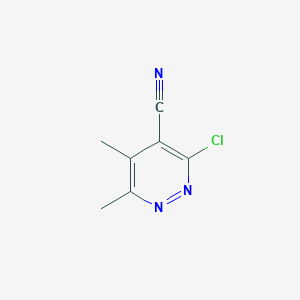


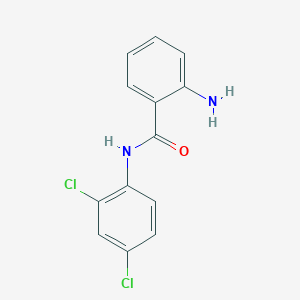
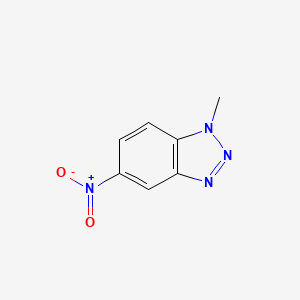
![4-[(2-Phenylacetyl)amino]butanoic acid](/img/structure/B1296423.png)


